molecular formula C11H19N3O3 B12088599 tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate

tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12088599
M. Wt: 241.29 g/mol
InChI Key: WKPGBZSPRJZHAQ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in click chemistry for the formation of triazole-linked compounds.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its role in enzyme inhibition.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and ester groups may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • tert-Butyl benzyl(4-hydroxybutyl)carbamate
  • tert-Butyl bis(4-hydroxybutyl)carbamate
  • Butylated hydroxyanisole

Comparison:

Conclusion

tert-Butyl 1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Further research into its properties and applications could unlock new possibilities for its use.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl 1-(4-hydroxybutyl)triazole-4-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)9-8-14(13-12-9)6-4-5-7-15/h8,15H,4-7H2,1-3H3

InChI Key

WKPGBZSPRJZHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CCCCO

Origin of Product

United States

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